4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine - 717098-87-8

4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-3080918
CAS Number: 717098-87-8
Molecular Formula: C22H22N6
Molecular Weight: 370.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    • Compound Description: This compound, designed to enhance the cytotoxic activity of the pyrazolo[3,4-d]pyrimidine core, demonstrated cytotoxic activity against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines with IC50 values ranging from 5.00 to 32.52 μM [, ]. Furthermore, it showed potent inhibitory activity against various receptor tyrosine kinases, particularly FGFR, with an IC50 of 5.18 μM [, ].
    • Compound Description: The crystal structure of this compound was analyzed, revealing a planar bicyclic ring system with a carboxymethyl group rotated out of the plane. The crystal packing analysis showed the formation of corrugated layers through N—H⋯O, O—H⋯N, and C—H⋯O hydrogen-bonding interactions, further associated by C—H⋯π(ring) interactions [].
    • Compound Description: This series of compounds was designed as potential dual PI3K/mTOR inhibitors using sapanisertib and dactolisib as reference compounds []. Molecular docking studies identified derivatives with favorable binding affinities, and in silico analysis predicted their activity on G-protein coupled receptors [].
    • Compound Description: The crystal structure of this compound was analyzed, revealing two molecules in the asymmetric unit with slight differences in methyl group orientations []. Crystal packing analysis showed a sandwich-type structure stabilized by C—H⋯O, C—H⋯N hydrogen bonds, and slipped π-stacking interactions []. Hirshfeld surface analysis highlighted the dominance of H⋯H, H⋯O/O⋯H, and H⋯N/N⋯H interactions in the crystal packing [].
    • Compound Description: The crystal structure of this compound revealed a skewed stacking of the two pyrazolo[3,4-d]pyrimidine rings due to intramolecular π-π interactions [].
    • Compound Description: (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) is a potent and selective PI3Kδ inhibitor discovered through a fragment-hybrid approach []. It displays high selectivity for PI3Kδ over other class I PI3Ks and exhibits good selectivity against other kinases []. (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) also shows favorable pharmacological properties for inhaled delivery and has demonstrated efficacy in a rodent model of pulmonary inflammation, suggesting its potential as a therapeutic candidate for COPD [].
    • Compound Description: Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl)ethoxy)propionate serves as a crucial intermediate in the synthesis of PRO1, an mTOR-targeted PROTAC molecule [, ]. The synthesis involves a palladium-catalyzed Suzuki reaction between 5-(4,4,5,5-tetramethyl-1,3,2-dioxobenzaldehyde-2-yl) benzo[d]oxazole-2-amine and 3-(2-{4-amino-3-iodine-1H-pyrazole[3,4-d]pyrimidine -1-ethoxy}propionic acid) tert-butyl ester [, ].
    • Compound Description: (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122), designed as a potential drug candidate for FLT3-ITD positive AML, exhibits potent inhibition against FLT3 kinase with good selectivity over other kinases, including BTK and c-KIT []. It effectively inhibits FLT3-ITD-mediated signaling pathways and induces apoptosis in FLT3-ITD positive AML cell lines []. In vivo studies demonstrate its good bioavailability, significant tumor growth suppression in a xenograft model, and a favorable safety profile, making it a promising candidate for further clinical development [].
    • Compound Description: (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202), a novel irreversible EGFR mutant kinase inhibitor, potently inhibits EGFR primary mutants (L858R, del19) and the drug-resistant mutant L858R/T790M []. It exhibits a good selectivity profile against a panel of kinases and demonstrates strong antiproliferative effects in EGFR mutant-driven NSCLC cell lines []. X-ray crystallography revealed a covalent binding mode with Cys797 in a distinct "DFG-in-C-helix-out" inactive EGFR conformation []. In vivo studies showed dose-dependent tumor growth suppression in xenograft models without significant toxicity, suggesting its potential as a drug candidate for EGFR mutant-driven NSCLC [].
    • Compound Description: These pleuromutilin derivatives were designed and synthesized as potential inhibitors against Staphylococcus aureus, including MRSA []. The researchers connected 6-chloro-4-amino-1-R-1H-pyrazolo[3,4-d]pyrimidine or 4-(6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-yl)amino-phenylthiol to the pleuromutilin scaffold and introduced various substituents at the N-1 position of the pyrazole ring []. Some derivatives demonstrated good in vitro antibacterial activity against MRSA, comparable to tiamulin []. Among them, compound 22c exhibited rapid bactericidal kinetics, prolonged PAE compared to tiamulin, and no significant cytotoxicity in various cell lines []. Additionally, it showed superior in vivo bactericidal activity than tiamulin in a neutropenic murine thigh infection model []. Molecular docking studies suggested that compound 22c binds to the 50S ribosomal subunit, supporting its mechanism of action [].
    • Compound Description: 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) is a highly potent type II FLT3 kinase inhibitor designed based on structure-guided drug design from ibrutinib []. It exhibits potent inhibitory effects against FLT3-ITD mutant and other associated oncogenic mutations, including FLT3-D835Y/H/V, FLT3-ITD-D835Y/I/N/A/G/Del, and FLT3-ITD-F691L []. In cellular assays, it disrupts FLT3-ITD signaling pathways, induces apoptosis, and causes cell cycle arrest in the G0/G1 phase []. In vivo, it demonstrates acceptable bioavailability and potent tumor growth suppression in a xenograft model without significant toxicity, suggesting its potential as a drug candidate for FLT3-ITD positive AML [].
        • Compound Description: This compound, identified as a potent FLT3 inhibitor, demonstrated significant antipsoriatic effects in a K14-VEGF transgenic mouse model []. It exhibited no recurrence 15 days after the last administration. Further investigation into its mechanism of action revealed significant suppression of FLT3 activity and downstream signaling pathways [].
        • Compound Description: This novel NF-κB inhibitory compound displayed anti-inflammatory effects in acute hepatitis, collagen-induced arthritis, and K/BxN serum-transfer arthritis mouse models []. It reduced TNF-α production and prevented early death in the acute hepatitis model []. In both arthritis models, it significantly attenuated arthritis scores and joint inflammation []. Furthermore, it reduced dendritic cells in regional lymph nodes and inhibited antigen-induced IFN-γ production and cell proliferation in splenocytes without affecting anti-CII IgG antibody titers in the CIA model [].
              • Compound Description: This study focuses on synthesizing new N-alkylated pyrazolo[3,4-d]pyrimidine derivatives and evaluating their inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II []. The synthesis involved alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, obtained from commercially available aminopyrazolopyrimidine []. These compounds showed promising inhibitory activity against AChE and hCA I and II, with Ki values in the nanomolar range [].
                • Compound Description: This study describes the synthesis and characterization of a series of 4-aryl-3-methyl-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine derivatives. The synthesis involved cyclization of 3-methyl-1-phenyl-4-aryl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidine-6-thiones with 1,2-dibromoethane in the presence of anhydrous potassium carbonate []. The synthesized compounds were evaluated for their in vitro antibacterial and antifungal activities at a concentration of 500 μg/ml []. Results showed that most compounds exhibited promising antibacterial and antifungal activities compared to the reference standard.
                • Compound Description: This study involved the synthesis of new 4-substituted amino-1H-pyrazolo[3,4-d]pyrimidines (6a-e) and (8a-e) using ethyl 5-amino-3-methyl-1-phenyl-1Hpyrazole- 4-carboxylate as a starting material. These compounds were then evaluated for their cytotoxic activity against the human breast adenocarcinoma cell line (MCF-7) []. Results showed that most of the tested compounds exhibited potent to moderate growth inhibitory activity, particularly compound 8b (3,6-dimethyl-1-phenyl-4-[3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)anilino]-1H-pyrazolo[3,4-d]pyrimidine) which showed the highest activity with an IC50 of 28.157 µg/mL. Docking studies of the synthesized compounds into the epidermal growth factor receptor (EGFR) were also performed [].
                • Compound Description: This study focused on the synthesis and antitumor evaluation of a new series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives []. The antitumor activity of these derivatives was evaluated against the human breast adenocarcinoma cell line MCF7. Out of the twenty new derivatives, ten exhibited mild to moderate activity compared to doxorubicin []. Notably, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (13a) showed the highest activity with an IC50 in the micromolar range [].

                Properties

                CAS Number

                717098-87-8

                Product Name

                4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

                IUPAC Name

                4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

                Molecular Formula

                C22H22N6

                Molecular Weight

                370.46

                InChI

                InChI=1S/C22H22N6/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)27-11-13-28(14-12-27)22-19-15-25-26-21(19)23-16-24-22/h1-10,15-16,20H,11-14H2,(H,23,24,25,26)

                InChI Key

                FXDFJZVNEBJKBI-UHFFFAOYSA-N

                SMILES

                C1CN(CCN1C2=NC=NC3=C2C=NN3)C(C4=CC=CC=C4)C5=CC=CC=C5

                Solubility

                not available

                Product FAQ

                Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                • To receive a quotation, send us an inquiry about the desired product.
                • The quote will cover pack size options, pricing, and availability details.
                • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                • Quotations are valid for 30 days, unless specified otherwise.
                Q2: What Are the Payment Terms for Ordering Products?
                • New customers generally require full prepayment.
                • NET 30 payment terms can be arranged for customers with established credit.
                • Contact our customer service to set up a credit account for NET 30 terms.
                • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                Q3: Which Payment Methods Are Accepted?
                • Preferred methods include bank transfers (ACH/wire) and credit cards.
                • Request a proforma invoice for bank transfer details.
                • For credit card payments, ask sales representatives for a secure payment link.
                • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                Q4: How Do I Place and Confirm an Order?
                • Orders are confirmed upon receiving official order requests.
                • Provide full prepayment or submit purchase orders for credit account customers.
                • Send purchase orders to sales@EVITACHEM.com.
                • A confirmation email with estimated shipping date follows processing.
                Q5: What's the Shipping and Delivery Process Like?
                • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                • You can use your FedEx account; specify this on the purchase order or inform customer service.
                • Customers are responsible for customs duties and taxes on international shipments.
                Q6: How Can I Get Assistance During the Ordering Process?
                • Reach out to our customer service representatives at sales@EVITACHEM.com.
                • For ongoing order updates or questions, continue using the same email.
                • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                Quick Inquiry

                 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.